2-(5-Bromopyridin-2-yl)oxyacetic acid
Overview
Description
2-(5-Bromopyridin-2-yl)oxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetic acid moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)oxyacetic acid typically involves the bromination of 2-hydroxypyridine followed by the introduction of the acetic acid group. One common method includes the following steps:
Bromination: 2-Hydroxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-hydroxypyridine.
Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)oxyacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)oxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Iodopyridin-2-yl)oxyacetic acid
- 2-(5-Chloropyridin-2-yl)oxyacetic acid
- 2-(5-Fluoropyridin-2-yl)oxyacetic acid
Uniqueness
2-(5-Bromopyridin-2-yl)oxyacetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its analogs with different halogens, the bromine derivative often exhibits distinct chemical behavior and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFARLLBCMIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307296 | |
Record name | [(5-Bromopyridin-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79674-66-1 | |
Record name | 2-[(5-Bromo-2-pyridinyl)oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79674-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190660 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079674661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190660 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(5-Bromopyridin-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(5-bromopyridin-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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